molecular formula C14H22N2O4S B3885151 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid

3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid

Cat. No.: B3885151
M. Wt: 314.40 g/mol
InChI Key: MAQZSRLMLXBKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a propane-1-sulfonic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable sulfonating agent. One common method includes the use of propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The intermediate products are purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid involves its interaction with specific molecular targets. It is known to bind to alpha1-adrenergic receptors, which play a crucial role in regulating vascular tone and blood pressure. The compound acts as an antagonist, blocking the receptor’s activity and leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid is unique due to its specific structural features, which confer distinct binding properties and pharmacokinetic profiles. Its combination of a piperazine ring with a sulfonic acid group makes it particularly effective in certain biochemical applications .

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-20-14-6-3-2-5-13(14)16-10-8-15(9-11-16)7-4-12-21(17,18)19/h2-3,5-6H,4,7-12H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQZSRLMLXBKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid
Reactant of Route 3
Reactant of Route 3
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid
Reactant of Route 4
Reactant of Route 4
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid
Reactant of Route 5
Reactant of Route 5
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid
Reactant of Route 6
Reactant of Route 6
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.